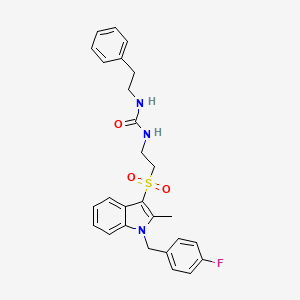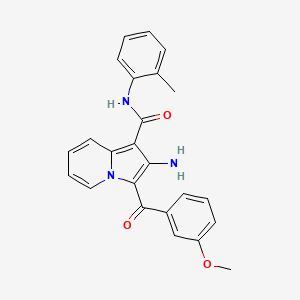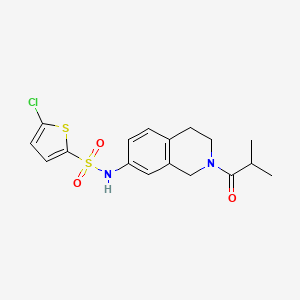![molecular formula C29H30N4O4 B2662080 2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 946254-08-6](/img/no-structure.png)
2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . They are known to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinazolinones are known to undergo a variety of chemical reactions. For example, they can react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution reactions at the carbonyl groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Quinazoline derivatives have been synthesized and characterized for their potential as antimicrobial agents. For instance, Desai et al. (2007) synthesized new quinazolines showing promising antibacterial and antifungal activities against several microorganisms, including Escherichia coli and Staphylococcus aureus. This demonstrates the compound's potential in contributing to the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antimicrobial Activity
Patel and Shaikh (2011) reported on the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities, highlighting the chemical versatility of quinazoline derivatives in generating compounds with significant biological activities (Patel & Shaikh, 2011).
Pharmacological Potential
Research by Rajveer et al. (2010) focused on the synthesis of 6-bromoquinazolinone derivatives to evaluate their pharmacological activities, including anti-inflammatory and analgesic properties. This work contributes to understanding the compound's potential in drug development for treating various conditions (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2015) designed and synthesized quinazolinyl acetamides, investigating their analgesic and anti-inflammatory activities. Their findings suggested that certain compounds exhibited potent activities, providing a basis for further exploration in medical applications (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethylphenylamine with ethyl 2-(4-(2-oxo-2-(4-(N-isopropylacetamido)phenyl)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "4-ethylphenylamine", "ethyl 2-(4-(2-oxo-2-(4-(N-isopropylacetamido)phenyl)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate", "sodium hydroxide", "water", "ethyl acetate", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "Step 1: Condensation - 4-ethylphenylamine is reacted with ethyl 2-(4-(2-oxo-2-(4-(N-isopropylacetamido)phenyl)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate in the presence of a base such as sodium hydroxide to yield the intermediate product.", "Step 2: Hydrolysis - The intermediate product is then hydrolyzed using hydrochloric acid to remove the ethyl ester group and yield the corresponding carboxylic acid.", "Step 3: Decarboxylation - The carboxylic acid is then decarboxylated using heat and a base such as sodium hydroxide to yield the final product, 2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 4: Purification - The final product is purified using a solvent such as ethyl acetate and dried to yield the pure compound." ] } | |
CAS-Nummer |
946254-08-6 |
Molekularformel |
C29H30N4O4 |
Molekulargewicht |
498.583 |
IUPAC-Name |
2-[4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C29H30N4O4/c1-4-20-9-13-22(14-10-20)31-27(35)18-32-25-8-6-5-7-24(25)28(36)33(29(32)37)23-15-11-21(12-16-23)17-26(34)30-19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,34)(H,31,35) |
InChI-Schlüssel |
JQMKBUSIMQCMAL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2661997.png)

![N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide](/img/structure/B2661999.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2662000.png)

![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2662006.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)

![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2662011.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2662012.png)
![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)
![2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2662016.png)